N-(2-ethylphenyl)thiolan-3-amine
Description
N-(2-Ethylphenyl)thiolan-3-amine is a thiolan-3-amine derivative featuring a 2-ethylphenyl substituent attached to the nitrogen atom. Thiolan-3-amine (tetrahydrothiophen-3-amine) consists of a five-membered sulfur-containing ring (thiolane) with an amine group at the 3-position.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-(2-ethylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C12H17NS/c1-2-10-5-3-4-6-12(10)13-11-7-8-14-9-11/h3-6,11,13H,2,7-9H2,1H3 |
InChI Key |
KUUYHRFKQFJGEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)thiolan-3-amine typically involves the reaction of 2-ethylphenylamine with thiolane derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where 2-ethylphenylamine reacts with a thiolane halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at low temperatures.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in tetrahydrofuran or ether.
Substitution: Alkyl halides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Secondary or tertiary amines
Scientific Research Applications
N-(2-ethylphenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases where sulfur-containing compounds are known to be effective.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiolane ring can form covalent bonds with biological molecules, potentially altering their function. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the thiolan-3-amine core but differ in aromatic substituents, enabling a systematic comparison:
Key Observations:
- Conversely, electron-donating groups (e.g., methoxy in ) enhance resonance stabilization.
- Steric Effects : Ortho-substituted derivatives (e.g., 2-ethylphenyl in the target compound) exhibit increased steric hindrance, which may impede molecular packing (as seen in ) or hinder interactions with biological targets.
- Lipophilicity : Fluorine and methyl groups (as in ) elevate logP values, favoring membrane permeability but possibly reducing aqueous solubility.
Crystallographic and Conformational Insights
- Molecular Packing: In N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine (), the absence of hydrogen bonds results in packing dominated by van der Waals interactions. This implies that N-(2-ethylphenyl)thiolan-3-amine may adopt similar non-classical packing modes.
- Dihedral Angles : The dihedral angle between aromatic rings in is 87.5°, indicating near-perpendicular orientation. Substituents like ethyl in the ortho position could further distort molecular geometry.
Biological Activity
N-(2-ethylphenyl)thiolan-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiolane ring, which is crucial for its biological activity, particularly in interactions with various biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Antibacterial Activity : Studies have shown that derivatives of thiolane compounds can inhibit biofilm formation in uropathogenic Escherichia coli strains. These compounds act by interfering with pili formation, which is essential for bacterial adhesion and biofilm stability .
- Antiviral Properties : Similar thiol-containing compounds have demonstrated potential as inhibitors of viral proteases, suggesting that this compound may also possess antiviral properties through similar mechanisms .
- Integrin Binding : The compound's structure allows it to interact with integrin receptors, which are involved in cell adhesion and signaling pathways critical for tumor progression and metastasis .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by structural modifications. Key findings include:
- Substituent Effects : Variations in the substituents on the thiolane ring significantly affect antibacterial potency. For instance, the introduction of different amide groups at the C-2 position can enhance or diminish activity against biofilm formation .
- Pili Formation Inhibition : Compounds that effectively reduce pili expression in E. coli correlate with their ability to inhibit biofilm formation. This was demonstrated through hemagglutination assays, where lower titers indicated reduced pili production .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- In Vitro Characterization : A study characterized various derivatives of tetrahydrobenzothiophene, revealing that specific modifications could lead to enhanced activity against bacterial biofilms .
- Molecular Docking Studies : Computational studies utilizing molecular docking have indicated favorable interactions between thiolane derivatives and key biological targets, supporting their potential as therapeutic agents against bacterial infections .
Data Tables
The following table summarizes key biological activities and structural features of this compound and related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
